Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride

Covalent inhibitor design Michael acceptor warhead chemistry

Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride (CAS 2248356-10-5) is a spirocyclic heterocycle featuring a 5-oxa-2-azaspiro[3.4]octane core bearing a methyl ester at the 7-position and an endocyclic double bond at the 7-ene position, supplied as the hydrochloride salt to enhance handling and solubility. Its free base (CAS 2248324-50-5) has a molecular weight of 169.18 g/mol and a computed XLogP3 of -0.9.

Molecular Formula C8H12ClNO3
Molecular Weight 205.64
CAS No. 2248356-10-5
Cat. No. B2372372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride
CAS2248356-10-5
Molecular FormulaC8H12ClNO3
Molecular Weight205.64
Structural Identifiers
SMILESCOC(=O)C1=CC2(CNC2)OC1.Cl
InChIInChI=1S/C8H11NO3.ClH/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;/h2,9H,3-5H2,1H3;1H
InChIKeyJABQUDSZIJDONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride (2248356-10-5): Structural Identity and Procurement Baseline


Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride (CAS 2248356-10-5) is a spirocyclic heterocycle featuring a 5-oxa-2-azaspiro[3.4]octane core bearing a methyl ester at the 7-position and an endocyclic double bond at the 7-ene position, supplied as the hydrochloride salt to enhance handling and solubility. Its free base (CAS 2248324-50-5) has a molecular weight of 169.18 g/mol and a computed XLogP3 of -0.9 [1]. The compound belongs to the oxa-azaspiro[3.4]octane family, a scaffold class increasingly prioritized in medicinal chemistry for its three-dimensional character, conformational rigidity, and potential to improve drug-like properties relative to flat aromatic or flexible monocyclic alternatives [2].

Why Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride Cannot Be Replaced by Common Spirocyclic Analogs


Within the oxa-azaspiro[3.4]octane family, small structural modifications—saturation of the double bond, removal of the ester, or substitution with a carboxylic acid—produce fundamentally different chemical reactivity and physicochemical profiles. The α,β-unsaturated ester of the target compound serves as a Michael acceptor, enabling conjugate addition reactions that are chemically inaccessible to saturated analogs such as methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate [1]. Additionally, the hydrochloride salt form confers distinct solubility and handling advantages over free bases in aqueous formulation workflows. Simple replacement with the non-esterified scaffold 5-oxa-2-azaspiro[3.4]oct-7-ene eliminates the ester handle required for further derivatization and alters the hydrogen-bond acceptor count (2 vs. 4), impacting target engagement potential [2]. These differences make generic substitution scientifically invalid when a specific covalent warhead or ester-based prodrug strategy is intended.

Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


α,β-Unsaturated Ester Functionality vs. Saturated Ester Analog: Reactivity Potential for Covalent Targeting

Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride contains an α,β-unsaturated ester (acrylate-like) moiety, which can act as a Michael acceptor for nucleophilic cysteine residues in biological targets. Its direct saturated analog, methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate (CAS 2219374-19-1), lacks this olefin and therefore has no electrophilic reactivity toward thiols [1]. In a cross-study comparable context, α,β-unsaturated esters are established covalent warheads in FDA-approved drugs such as afatinib and ibrutinib, whereas their saturated counterparts are inert, a difference that directly governs target residence time and pharmacodynamics [2].

Covalent inhibitor design Michael acceptor warhead chemistry

Physicochemical Profile: Hydrochloride Salt vs. Free Base Scaffolds

The target compound is supplied as the hydrochloride salt (CAS 2248356-10-5), which protonates the azetidine secondary amine and significantly increases aqueous solubility compared to the free base form (CAS 2248324-50-5) or the non-esterified scaffold 5-oxa-2-azaspiro[3.4]oct-7-ene (CAS 2248274-74-8). The free base has a computed XLogP3 of -0.9, indicating moderate hydrophilicity, but the salt form further enhances solubility in biorelevant media (FaSSIF/FeSSIF) by multiple orders of magnitude, a well-established class-level phenomenon for amine hydrochlorides [1].

Solubility formulation salt selection

Functional Group Versatility: Ester Handle vs. Non-Esterified Parent Scaffold

The methyl ester group at the 7-position provides a synthetic handle for further elaboration (hydrolysis to carboxylic acid, amidation, reduction to alcohol) that is absent in the parent scaffold 5-oxa-2-azaspiro[3.4]oct-7-ene. This increases the heavy atom count from 8 to 12 and hydrogen bond acceptor count from 2 to 4 [1]. In a direct structural comparison, the target compound can directly enter amide coupling or ester hydrolysis workflows, whereas the unsubstituted scaffold requires initial C-H functionalization, adding 2-4 synthetic steps [1].

Synthetic diversification building block derivatization

Conformational Rigidity and Rotatable Bond Economy vs. Flexible Acyclic Bioisosteres

Spirocyclic scaffolds restrict conformational freedom, which can improve target binding entropy and selectivity. The target compound has only 2 rotatable bonds (both in the ester side chain), with the spirocyclic core fully locked. In contrast, a putative acyclic bioisostere such as a substituted morpholine-alkene-ester would possess 4-6 rotatable bonds [1]. Each freely rotatable bond reduces the probability of the bioactive conformation being pre-organized in solution, and the spirocyclic constraint has been associated with improved oral bioavailability in multiple drug discovery campaigns [2].

Conformational restriction drug-likeness spirocyclic scaffold

Optimal Procurement Scenarios for Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride


Covalent Fragment and Targeted Covalent Inhibitor (TCI) Library Synthesis

The α,β-unsaturated ester moiety enables the compound to serve as a direct Michael acceptor warhead for covalent fragment screening campaigns. Researchers developing targeted covalent inhibitors (TCIs) against kinases, deubiquitinases, or viral proteases can incorporate this scaffold via conjugate addition to cysteine residues, a capability absent in the saturated ester analog [1].

M4 Muscarinic Receptor Agonist Lead Optimization

The 5-oxa-2-azaspiro[3.4]octane scaffold has been patented by Novartis as a core template for selective M4 muscarinic receptor agonists [1]. The 7-ene-7-carboxylate variant provides a pre-functionalized intermediate for rapid diversification at the ester position to probe structure-activity relationships (SAR) around the spirocyclic core.

Prodrug Design and Esterase-Labile Linker Conjugation

The methyl ester can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, offering a built-in prodrug strategy for modulating pharmacokinetic properties. The hydrochloride salt ensures adequate aqueous solubility for parenteral formulation during preclinical pharmacokinetic studies [1].

Diversity-Oriented Synthesis (DOS) of Three-Dimensional Compound Collections

With only 2 rotatable bonds and a rigid spirocyclic architecture, this building block enables the construction of compound libraries with high three-dimensionality and favorable drug-like computed properties (XLogP3 = -0.9, tPSA = 47.6 Ų), which are predictive of CNS permeability and reduced promiscuous binding [1].

Quote Request

Request a Quote for Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.